N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S2/c1-12-7-18(22-19(25)9-14-3-2-6-28-14)24(23-12)20-21-15(10-29-20)13-4-5-16-17(8-13)27-11-26-16/h2-8,10H,9,11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOQWYNGNKEDAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC=CS2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer, antimicrobial, and other pharmacological effects supported by research findings and case studies.
Structural Features
The compound features several notable structural components:
- Benzo[d][1,3]dioxole : Known for its potential anticancer properties.
- Thiazole ring : Associated with various biological activities, including antimicrobial and anticancer effects.
- Pyrazole and Thiophene moieties : These groups are often linked to enhanced biological activity through diverse mechanisms.
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Tumor Growth : Studies have shown that derivatives with similar structures can inhibit pathways involved in tumor growth and proliferation. The thiazole and dioxole components are known to enhance this activity through mechanisms such as enzyme inhibition or modulation of signaling pathways .
| Compound | Mechanism of Action | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | NFkB Inhibition | 0.36 | |
| Compound B | QR1 Activation | 0.53 | |
| This compound | TBD | TBD |
2. Antimicrobial Activity
The compound also shows promise in antimicrobial applications:
- Broad-Spectrum Activity : Similar thiazole-based compounds have demonstrated effectiveness against various pathogens, suggesting potential for this compound in treating infections .
3. Other Pharmacological Effects
Beyond anticancer and antimicrobial activities, the compound's structure suggests potential for:
- Anti-inflammatory Properties : Compounds containing thiazole rings often exhibit anti-inflammatory effects.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-y)acetamide:
Study 1: Anticancer Properties
In a study investigating the efficacy of thiazole derivatives against cancer cell lines, it was found that specific modifications in the structure led to enhanced cytotoxicity against breast cancer cells. The study highlighted the importance of the benzo[d][1,3]dioxole moiety in increasing the compound's potency .
Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of similar compounds against Staphylococcus aureus and E. coli. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as new antimicrobial agents .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion compare the target compound to analogs based on core structure, substituents, synthetic routes, and inferred properties:
Substituent Effects on Physicochemical Properties
- Aromatic Substituents: The bromophenyl group in 9c () increases hydrophobicity and binding affinity compared to smaller halogens (e.g., fluorine in 9b) .
- Heterocyclic Rigidity : Cyclopropane carboxamide derivatives (e.g., 43 , 74 ) introduce conformational constraints, which may limit target accessibility compared to the more flexible acetamide linkage in the target compound .
- Solubility Modifiers : Methoxy (Compound 74) and pyridine (Compound 94) substituents enhance aqueous solubility, whereas the target’s benzo[d][1,3]dioxole and thiophene may reduce it, depending on ionization .
Inferred Bioactivity
- Docking Studies : Analogs like 9c () show improved binding to active sites due to bromine’s hydrophobic volume, suggesting that the target’s thiophene may offer similar advantages via sulfur-mediated interactions .
- Antimicrobial Potential: Thiazole-acetamide derivatives () and benzodioxole-containing compounds () are frequently explored for antimicrobial activity, implying that the target compound could share this pharmacological niche .
Q & A
Basic: What are the standard synthetic routes for this compound?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiazole core by cyclization between a benzo[d][1,3]dioxol-5-yl-substituted thiourea and α-haloketones under basic conditions (e.g., K₂CO₃ in dry acetone) .
- Step 2: Pyrazole ring construction via cyclocondensation of hydrazine derivatives with β-ketoesters. For example, 3-methyl-1H-pyrazole intermediates are synthesized using hydrazine hydrate and ethyl acetoacetate under reflux .
- Step 3: Acetamide coupling: The thiophene-acetamide moiety is introduced via nucleophilic substitution or amide bond formation. Chloroacetyl chloride is often reacted with thiophen-2-ylmethylamine in the presence of triethylamine .
Key Considerations: Use inert conditions (N₂ atmosphere) to prevent oxidation, and monitor reactions via TLC. Purification typically involves recrystallization from ethanol-DMF mixtures .
Advanced: How can electronic structure analysis optimize reactivity predictions?
Answer:
Advanced computational tools like Multiwfn (wavefunction analyzer) enable:
- Electrostatic Potential (ESP) Mapping: Identifies nucleophilic/electrophilic regions by analyzing charge distribution. For example, the thiophene ring’s electron-rich nature can guide functionalization strategies .
- Electron Localization Function (ELF): Reveals bonding patterns, critical for understanding tautomeric equilibria in the pyrazole-thiazole system .
- Frontier Molecular Orbital (FMO) Analysis: Predicts reactivity by calculating HOMO-LUMO gaps. Low gaps (e.g., <4 eV) suggest susceptibility to electrophilic attacks on the benzo[d][1,3]dioxole moiety .
Methodology: Perform DFT calculations (B3LYP/6-311+G**) and validate with experimental spectroscopic data .
Basic: What spectroscopic techniques confirm structural integrity?
Answer:
- ¹H/¹³C NMR: Assign peaks using coupling constants and integration ratios. For instance, the thiophene proton signals appear as doublets at δ 6.8–7.2 ppm, while the pyrazole methyl group resonates as a singlet near δ 2.4 ppm .
- IR Spectroscopy: Confirm amide bonds via N-H stretching (3200–3300 cm⁻¹) and C=O vibrations (1650–1680 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ at m/z 452.0982) and fragmentation patterns .
Note: Use deuterated DMSO for NMR solubility issues due to the compound’s hydrophobic backbone .
Advanced: How to resolve contradictions in bioactivity data across assays?
Answer:
Contradictions often arise from:
- Assay Conditions: Varying pH or ionic strength alters protonation states. For example, the acetamide group’s basicity (pKa ~8.5) may reduce activity in acidic environments .
- Solubility Limitations: Poor aqueous solubility (logP ~3.8) can lead to false negatives. Use co-solvents (e.g., DMSO ≤1%) or nanoformulations .
- Target Selectivity: Screen against off-target receptors (e.g., COX-2 or kinases) using molecular docking. The thiazole ring shows promiscuity toward ATP-binding pockets, necessitating MD simulations to validate binding .
Validation: Cross-reference IC₅₀ values from enzyme-linked assays (e.g., ELISA) and cell-based assays (e.g., MTT) .
Basic: What purification challenges arise, and how to mitigate them?
Answer:
- Challenge 1: Co-elution of byproducts (e.g., unreacted thiophene intermediates) during column chromatography.
Solution: Optimize mobile phase (e.g., hexane:ethyl acetate 3:1 → 1:1 gradient) and use silica gel with smaller particle size (40–63 µm) . - Challenge 2: Low recrystallization yields due to polymorphic forms.
Solution: Employ solvent mixtures (e.g., ethanol:water 4:1) and slow cooling (1°C/min) to favor thermodynamically stable crystals .
Advanced: How does the benzo[d][1,3]dioxole moiety influence pharmacokinetics?
Answer:
- Metabolic Stability: The methylenedioxy group undergoes CYP450-mediated demethylenation, producing catechol intermediates. Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life in in vivo studies .
- Bioavailability: The moiety enhances lipophilicity (clogP +0.7), improving blood-brain barrier penetration. Validate via parallel artificial membrane permeability assays (PAMPA) .
- Toxicity: Monitor for hepatotoxicity due to quinone metabolite formation. Use glutathione depletion assays in HepG2 cells .
Advanced: What strategies improve selectivity in SAR studies?
Answer:
- Positional Isomerism: Compare activity of benzo[d][1,3]dioxol-5-yl (para) vs. benzo[d][1,3]dioxol-4-yl (meta) analogs. The para-substitution shows 10-fold higher affinity for serotonin receptors .
- Bioisosteric Replacement: Substitute thiophene with furan or pyrrole to reduce off-target effects. Furan analogs exhibit lower hERG channel inhibition .
- Steric Effects: Introduce bulky substituents (e.g., tert-butyl) at the pyrazole 3-position to block metabolically labile sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
